molecular formula C2H7BrN2 B6344942 Acetamidine Hydrobromide CAS No. 1040352-82-6

Acetamidine Hydrobromide

Cat. No.: B6344942
CAS No.: 1040352-82-6
M. Wt: 138.99 g/mol
InChI Key: CWJKVUQGXKYWTR-UHFFFAOYSA-N
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Description

It is a white to almost white powder or crystalline substance that is highly soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Acetamidine Hydrobromide primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . In the case of this compound, it is likely that it interacts with its target protein to induce changes in the bacterium’s function.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The interaction of this compound with its target protein could potentially affect the pathways involving these organic acids.

Pharmacokinetics

It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

Based on its primary target, it can be inferred that the compound may have antimicrobial effects, particularly against pseudomonas aeruginosa

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundIt is known that factors such as ph, temperature, and light can affect the persistence of similar compounds in the environment . Therefore, these factors could potentially influence the action of this compound as well.

Chemical Reactions Analysis

Types of Reactions

Acetamidine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen bromide, ammonia, and various metal nitrates . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.

Major Products Formed

The major products formed from reactions involving this compound include imidazoles, pyrimidines, and triazines, which are further used for biochemically active compounds and energetic materials .

Properties

IUPAC Name

ethanimidamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKVUQGXKYWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040352-82-6
Record name Acetamidine Hydrobromide
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